molecular formula C15H21N3O2 B2859089 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one CAS No. 2097934-13-7

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one

Cat. No.: B2859089
CAS No.: 2097934-13-7
M. Wt: 275.352
InChI Key: NQQCZVJOCNINOY-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring, which is a versatile scaffold in drug discovery due to its ability to interact with various biological targets .

Preparation Methods

The preparation of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves synthetic routes that typically include the condensation of carboxylic acids and amines to form amides, and esterification of carboxylic acids with alcohols to form esters . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like tetrahydrofuran, and catalysts to enhance reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in drug discovery for their biological activity.

    Indole derivatives: These compounds contain an indole nucleus and are known for their diverse biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with different biological targets and exhibit unique properties compared to other similar compounds.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-5-6-15(19)18-8-7-13(10-18)20-14-9-11(2)16-12(3)17-14/h4,9,13H,1,5-8,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQCZVJOCNINOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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